1-Ethyl-4-hydroxypyrrolidin-2-one
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Overview
Description
1-Ethyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The structure also includes an ethyl group and a hydroxy group .Chemical Reactions Analysis
Pyrrolidine compounds, including this compound, are known for their versatility in chemical reactions . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . These properties include its molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
Neuropharmacology and Receptor Antagonism
Studies have explored the antagonistic effects of related compounds on neuronal excitability and receptor activity. For example, HA-966, a compound similar to 1-Ethyl-4-hydroxypyrrolidin-2-one, has been investigated for its ability to reduce synaptic and chemical excitation in the cuneate nucleus of the cat, potentially by blocking excitatory amino acid receptor sites, rather than acting through mechanisms similar to GABA or glycine (Davies & Watkins, 1973).
Biomedical Applications of Poly(2-oxazoline)s
Poly(2-alkyl-2-oxazoline)s, with structures related to this compound, have attracted attention as biomaterials for drug, gene, protein, and radionuclide delivery, owing to their biocompatibility and polypeptide-isomeric structures. This research critically compares these polymers to other hydrophilic water-soluble polymers in terms of their suitability for biomedical applications (Sedláček et al., 2012).
Synthesis of Biologically Active Compounds
The synthesis of enantiomerically pure N-substituted 4-Hydroxypyrrolidin-2-one derivatives has been developed, demonstrating the versatility of these compounds as intermediates in the creation of various biologically active molecules, such as antibiotics, antidepressants, and nootropic drugs for Alzheimer’s disease (Jeong, Hwang, & Ahn, 2005).
Corrosion Inhibition
Pyrrolidine derivatives, including those structurally related to this compound, have been synthesized and tested as corrosion inhibitors for steel in acidic environments, showcasing the potential of these compounds in industrial applications (Bouklah et al., 2006).
Advanced Material Applications
A cytocompatible robust hybrid conducting-polymer hydrogel, incorporating polypyrrole/poly(3,4-ethylenedioxythiophene) with potential ties to this compound, demonstrates significant promise for electrode-cellular applications and as a component in magnesium batteries, highlighting its potential in bionic applications (Yu et al., 2016).
Mechanism of Action
Target of Action
1-Ethyl-4-hydroxypyrrolidin-2-one is a derivative of pyrrolidin-2-one , a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives , suggesting a wide range of potential targets.
Mode of Action
Pyrrolidin-2-ones, to which this compound belongs, have been shown to possess significant biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidin-2-ones , it can be inferred that this compound may interact with multiple biochemical pathways
Pharmacokinetics
The compound has a molecular weight of 12916 g/mol , which may influence its pharmacokinetic properties.
Result of Action
Pyrrolidin-2-ones have been associated with a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that the substance can be released into the environment from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance . This suggests that environmental factors could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact enzymes, proteins, and other biomolecules that 1-Ethyl-4-hydroxypyrrolidin-2-one interacts with are yet to be identified.
Cellular Effects
It is known that pyrrolidine derivatives can have cytotoxic effects and can inhibit cell growth
Molecular Mechanism
Pyrrolidine derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression
Properties
IUPAC Name |
1-ethyl-4-hydroxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-5(8)3-6(7)9/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZZLLZFBDKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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